Cas no 793680-91-8 (1-{4H,5H,6H,7H,8H-cyclohepta[b]thiophene-2-carbonyl}-4-(2-phenylethenesulfonyl)piperazine)
![1-{4H,5H,6H,7H,8H-cyclohepta[b]thiophene-2-carbonyl}-4-(2-phenylethenesulfonyl)piperazine structure](https://ja.kuujia.com/scimg/cas/793680-91-8x500.png)
1-{4H,5H,6H,7H,8H-cyclohepta[b]thiophene-2-carbonyl}-4-(2-phenylethenesulfonyl)piperazine 化学的及び物理的性質
名前と識別子
-
- 1-{4H,5H,6H,7H,8H-cyclohepta[b]thiophene-2-carbonyl}-4-(2-phenylethenesulfonyl)piperazine
- Z29529148
- 793680-91-8
- EN300-26616362
-
- インチ: 1S/C22H26N2O3S2/c25-22(21-17-19-9-5-2-6-10-20(19)28-21)23-12-14-24(15-13-23)29(26,27)16-11-18-7-3-1-4-8-18/h1,3-4,7-8,11,16-17H,2,5-6,9-10,12-15H2/b16-11+
- InChIKey: LCWWZUGOESPGKK-LFIBNONCSA-N
- ほほえんだ: S(/C=C/C1C=CC=CC=1)(N1CCN(C(C2=CC3=C(CCCCC3)S2)=O)CC1)(=O)=O
計算された属性
- せいみつぶんしりょう: 430.13848504g/mol
- どういたいしつりょう: 430.13848504g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 29
- 回転可能化学結合数: 4
- 複雑さ: 689
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.2
- トポロジー分子極性表面積: 94.3Ų
1-{4H,5H,6H,7H,8H-cyclohepta[b]thiophene-2-carbonyl}-4-(2-phenylethenesulfonyl)piperazine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26616362-0.05g |
1-{4H,5H,6H,7H,8H-cyclohepta[b]thiophene-2-carbonyl}-4-(2-phenylethenesulfonyl)piperazine |
793680-91-8 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
1-{4H,5H,6H,7H,8H-cyclohepta[b]thiophene-2-carbonyl}-4-(2-phenylethenesulfonyl)piperazine 関連文献
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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Hanshen Xin,Jing Li,Congwu Ge,Xiaodi Yang,Tianrui Xue,Xike Gao Mater. Chem. Front., 2018,2, 975-985
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Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
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Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
1-{4H,5H,6H,7H,8H-cyclohepta[b]thiophene-2-carbonyl}-4-(2-phenylethenesulfonyl)piperazineに関する追加情報
Research Briefing on 1-{4H,5H,6H,7H,8H-cyclohepta[b]thiophene-2-carbonyl}-4-(2-phenylethenesulfonyl)piperazine (CAS: 793680-91-8)
In recent years, the compound 1-{4H,5H,6H,7H,8H-cyclohepta[b]thiophene-2-carbonyl}-4-(2-phenylethenesulfonyl)piperazine (CAS: 793680-91-8) has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research briefing aims to provide an overview of the latest studies and developments related to this compound, focusing on its synthesis, biological activity, and potential as a drug candidate.
The compound features a cyclohepta[b]thiophene scaffold coupled with a piperazine moiety, which is further modified with a phenylethenesulfonyl group. This structural complexity suggests a high degree of specificity in its interactions with biological targets. Recent synthetic efforts have focused on optimizing the yield and purity of this compound, with particular attention to the stereochemistry and functional group compatibility. Advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy have been employed to characterize the compound and confirm its structural integrity.
Biological evaluations of 1-{4H,5H,6H,7H,8H-cyclohepta[b]thiophene-2-carbonyl}-4-(2-phenylethenesulfonyl)piperazine have revealed promising activity against a range of targets, including kinases and G protein-coupled receptors (GPCRs). Preliminary in vitro studies indicate that the compound exhibits potent inhibitory effects on specific kinase pathways implicated in cancer cell proliferation. Additionally, its interaction with GPCRs suggests potential applications in neurological and inflammatory disorders. These findings are supported by molecular docking studies, which highlight the compound's ability to bind selectively to key residues in the target proteins.
Further investigations into the pharmacokinetic properties of the compound have been conducted to assess its suitability as a drug candidate. Studies in animal models have demonstrated favorable absorption and distribution profiles, although challenges related to metabolic stability and clearance rates remain to be addressed. Researchers are exploring structural modifications to enhance the compound's bioavailability and reduce potential off-target effects. These efforts are guided by computational modeling and structure-activity relationship (SAR) analyses, which aim to identify the optimal balance between potency and safety.
In conclusion, 1-{4H,5H,6H,7H,8H-cyclohepta[b]thiophene-2-carbonyl}-4-(2-phenylethenesulfonyl)piperazine represents a promising scaffold for the development of novel therapeutics. Its unique structural features and demonstrated biological activity make it a valuable candidate for further investigation. Future research should focus on addressing the remaining pharmacokinetic challenges and expanding the scope of its therapeutic applications. The continued exploration of this compound underscores the importance of interdisciplinary collaboration in advancing drug discovery and development.
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